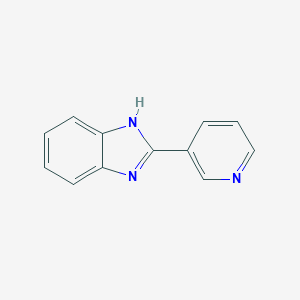

2-(3-Pyridyl)-benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUOQESVDURNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289655 | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-67-3 | |

| Record name | 1137-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Pyridyl Benzimidazole and Its Derivatives

Direct Synthesis Approaches

The most common and straightforward method for the synthesis of 2-(3-Pyridyl)benzimidazole involves the direct condensation of an o-phenylenediamine (B120857) with a pyridine-3-carboxaldehyde or a derivative of nicotinic acid. This approach, often referred to as the Phillips-Ladenburg synthesis, provides a high-yielding and atom-economical route to the desired benzimidazole (B57391) core.

A typical procedure involves heating a mixture of o-phenylenediamine and nicotinic acid, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a frequently used medium for this reaction, as it acts as both a solvent and a catalyst, facilitating the cyclodehydration process at elevated temperatures.

| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |

|---|---|---|---|---|

| o-Phenylenediamine | Nicotinic Acid | Polyphosphoric Acid (PPA), heat | 2-(3-Pyridyl)benzimidazole | One-pot, high yield |

| o-Phenylenediamine | Pyridine-3-carboxaldehyde | Oxidizing agent (e.g., NaHSO3), heat | 2-(3-Pyridyl)benzimidazole | Direct condensation with aldehyde |

Multi-step Synthetic Routes

While direct synthesis is often preferred for its simplicity, multi-step routes offer greater flexibility for introducing substituents and for the synthesis of more complex derivatives. A common multi-step approach begins with a substituted o-nitroaniline.

In this strategy, the nitro group of an o-nitroaniline is first reduced to an amine, typically using a reducing agent such as tin(II) chloride (SnCl2) or catalytic hydrogenation. The resulting o-phenylenediamine is then cyclized with a suitable pyridine-3-carbonyl derivative in a subsequent step. This method allows for the preparation of 2-(3-Pyridyl)benzimidazoles with specific substitution patterns on the benzene (B151609) ring, starting from readily available nitroaromatic compounds.

Green Chemistry Principles in 2-(3-Pyridyl)benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-(3-Pyridyl)benzimidazole to minimize environmental impact and improve sustainability. A significant development in this area is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the condensation of o-phenylenediamine and nicotinic acid. researchgate.net This method often utilizes a minimal amount of a high-boiling solvent like dimethylformamide (DMF) or can sometimes be performed under solvent-free conditions, further enhancing its green credentials. The use of solid-supported catalysts, such as alumina (B75360) or silica (B1680970) gel, in conjunction with microwave heating, can also facilitate easier product purification and catalyst recycling.

The use of water as a solvent and biodegradable catalysts are other areas of active research aimed at developing more environmentally benign synthetic protocols for this important class of compounds.

Derivatization Strategies and Functional Group Transformations

The core structure of 2-(3-Pyridyl)benzimidazole can be readily modified to produce a wide array of derivatives with tailored properties. These modifications can be targeted at either the benzimidazole ring system or the pyridine (B92270) moiety.

Substitutions on the Benzimidazole Ring

The benzimidazole ring of 2-(3-Pyridyl)benzimidazole offers several sites for substitution, allowing for the introduction of various functional groups.

N-Alkylation and N-Arylation: The nitrogen atom of the imidazole (B134444) ring is a common site for derivatization. N-alkylation can be achieved by reacting 2-(3-Pyridyl)benzimidazole with alkyl halides in the presence of a base. Similarly, N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. These modifications are crucial for modulating the solubility and biological activity of the parent compound.

Electrophilic Substitution: The benzene ring of the benzimidazole nucleus can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, although the reactivity is influenced by the electron-withdrawing nature of the fused imidazole ring. These reactions typically require forcing conditions and can lead to a mixture of isomers. For instance, the synthesis of phenylazo-substituted pyridyl-benzimidazoles has been achieved through a modified Mills reaction, introducing a substituent at the benzene portion of the molecule. rsc.org

| Reaction Type | Reagents | Position of Substitution | Example Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-1 of imidazole | 1-Alkyl-2-(3-pyridyl)benzimidazoles |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N-1 of imidazole | 1-Aryl-2-(3-pyridyl)benzimidazoles |

| Azo coupling | Aryldiazonium salt | Benzene ring | Phenylazo-2-(3-pyridyl)benzimidazoles. rsc.org |

Modifications of the Pyridine Moiety

The pyridine ring of 2-(3-Pyridyl)benzimidazole can also be functionalized, although its electron-deficient nature makes it less susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly when substituted with electron-withdrawing groups. This allows for the introduction of nucleophiles at positions ortho and para to the nitrogen atom.

Oxidation and N-oxide formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Side-chain functionalization: If the pyridine ring bears a substituent, such as a methyl group, this side chain can be further functionalized through reactions like oxidation or halogenation. For example, pyridyl methylsulfinyl benzimidazole derivatives have been synthesized, which involves modification of a substituent on the pyridine ring. nih.gov

Hybrid Compound Synthesis (e.g., Benzimidazole-Triazole Hybrids)

A growing area of interest is the synthesis of hybrid molecules that incorporate the 2-(3-Pyridyl)benzimidazole scaffold with other heterocyclic systems, such as triazoles. These hybrid compounds are designed to combine the pharmacological or material properties of both parent molecules.

The synthesis of 2-(3-Pyridyl)benzimidazole-triazole hybrids often involves a multi-step sequence. A common strategy is to first introduce a functionality on the benzimidazole nitrogen that can participate in a click chemistry reaction. For example, N-propargylated 2-(3-Pyridyl)benzimidazole can be prepared by reacting the parent compound with propargyl bromide. This terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an organic azide (B81097) to form the 1,2,3-triazole ring. This modular approach allows for the facile synthesis of a diverse library of hybrid compounds.

Retrosynthetic Analysis of 2-(3-Pyridyl)benzimidazole Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 2-(3-pyridyl)benzimidazole scaffold, the primary disconnection points are the bonds formed during the cyclization process to create the imidazole ring.

The most common retrosynthetic approach for 2-substituted benzimidazoles involves the disconnection of the two C-N bonds of the imidazole ring. This leads to two key synthons: an o-phenylenediamine synthon and a synthon derived from a carboxylic acid or its equivalent.

In the case of 2-(3-pyridyl)benzimidazole, this disconnection strategy points to o-phenylenediamine and nicotinic acid (or a derivative) as the logical starting materials. The forward synthesis would then involve the condensation of these two components.

A visual representation of this retrosynthetic analysis is as follows:

Figure 1: Retrosynthetic Analysis of 2-(3-Pyridyl)benzimidazole

This primary disconnection strategy forms the basis for the most widely employed synthetic routes to 2-(3-pyridyl)benzimidazole and its derivatives. The reaction of carboxylic acids with substituted 1,2-phenylenediamines is a common method for creating a library of benzimidazole derivatives. scholarsresearchlibrary.com

Optimization of Reaction Conditions and Yields

The synthesis of 2-substituted benzimidazoles, including 2-(3-pyridyl)benzimidazole, has been the subject of extensive research to optimize reaction conditions and maximize yields. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

One established method for the synthesis of 2-(3-pyridyl)benzimidazole involves the condensation of o-phenylenediamine with nicotinic acid. asianpubs.org Microwave irradiation has been explored as a way to promote this reaction, often leading to shorter reaction times and improved yields compared to conventional heating methods. asianpubs.org

The general protocol for the synthesis of 2-pyridin-3-yl-1,3-benzimidazole involves the condensation of nicotinic acid with o-phenylenediamine. asianpubs.org The use of microwave irradiation in the synthesis of the title compounds is considered an environmentally benign approach. asianpubs.org

Below are tables summarizing the optimization of various reaction conditions for the synthesis of 2-substituted benzimidazoles, which are applicable to the synthesis of 2-(3-pyridyl)benzimidazole.

Table 1: Optimization of Catalyst for the Synthesis of 2-Phenylbenzimidazole (B57529) *

| Entry | Catalyst (mg) | Time (min) | Yield (%) |

| 1 | None | 60 | 0 |

| 2 | ZnO NPs (5) | 10 | 95 |

| 3 | ZnO NPs (10) | 10 | 95 |

| 4 | ZnO NPs (2.5) | 15 | 80 |

*Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (B42025) (1 mmol), solvent (5 mL), room temperature. This data is for the synthesis of 2-phenylbenzimidazole but demonstrates the efficacy of ZnO nanoparticles as a catalyst for this type of transformation. researchgate.net

Table 2: Comparison of Catalysts, Solvents, and Temperatures for the Reaction of o-Phenylenediamine with Benzaldehyde *

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) of 1a | Yield (%) of 1b |

| 1 | Er(OTf)₃ | H₂O | 80 | 2 | 15 | 80 |

| 2 | Er(OTf)₃ | H₂O | 120 | 2 | 10 | 85 |

| 3 | None | H₂O | 80 | 120 | 90 | 10 |

| 4 | Er(OTf)₃ | CH₃CN | 80 | 5 | 52 | 40 |

*General reaction conditions: 2 mmol of benzaldehyde and 1 mmol of o-phenylenediamine, 10 mol % of catalyst under conventional heating. 1a refers to 2-phenyl-1H-benzimidazole and 1b refers to 1-benzyl-2-phenyl-1H-benzimidazole. This table illustrates how the choice of catalyst and reaction conditions can influence product distribution and yield. beilstein-journals.org

The use of gold nanoparticles supported on titanium dioxide (Au/TiO₂) has also been shown to be an effective catalyst for the synthesis of 2-aryl substituted benzimidazoles from the corresponding aldehydes and o-phenylenediamine. nih.gov This method often proceeds at room temperature with high yields. researchgate.net Regardless of the electronic nature of the phenyl rings of the aromatic aldehydes, bearing either electron-donating or electron-withdrawing groups, the desired 2-aryl substituted benzimidazoles were formed in good to high isolated yields, ranging from 51% to 99%. nih.gov

Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-ZnCl₂, have also been utilized to enhance the synthesis of benzimidazoles from 1,2-phenylenediamine and a variety of aromatic aldehydes, resulting in high yields. researchgate.net

Spectroscopic and Theoretical Characterization of 2 3 Pyridyl Benzimidazole

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of 2-(3-Pyridyl)benzimidazole. The vibrational modes of the molecule are sensitive to its geometry and bonding, providing a unique fingerprint.

In heteroaromatic compounds like 2-(3-Pyridyl)benzimidazole, the N-H stretching vibrations are typically observed in the spectral region of 3500–3300 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ range. The stretching vibrations of the C=N and C=C bonds within the benzimidazole (B57391) and pyridine (B92270) rings give rise to characteristic bands in the 1650–1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as ring deformation modes, appear at lower frequencies.

Theoretical calculations, often employing density functional theory (DFT), are used to complement experimental data by predicting vibrational frequencies and intensities. nih.govjconsortium.com These calculations aid in the precise assignment of the observed IR and Raman bands to specific molecular motions. The comparison between experimental and simulated spectra allows for a detailed understanding of the molecule's structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Tentative Vibrational Assignments for 2-(3-Pyridyl)benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1630-1580 | C=N stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1450-1300 | In-plane C-H bending |

| 1300-1000 | Ring breathing modes |

| 900-650 | Out-of-plane C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of 2-(3-Pyridyl)benzimidazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the different types of protons present in the molecule and their neighboring atoms. The ¹H NMR spectrum of 2-(3-Pyridyl)benzimidazole is expected to show distinct signals for the N-H proton of the imidazole (B134444) ring and the aromatic protons of the benzimidazole and pyridine moieties.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-(3-Pyridyl)benzimidazole in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | > 12.0 | br s |

| Pyridyl-H2 | 8.8 - 9.0 | d |

| Pyridyl-H4 | 8.2 - 8.4 | d |

| Pyridyl-H5 | 7.5 - 7.7 | t |

| Pyridyl-H6 | 8.6 - 8.8 | d |

| Benzimidazole-H4/H7 | 7.6 - 7.8 | m |

| Benzimidazole-H5/H6 | 7.2 - 7.4 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(3-Pyridyl)benzimidazole will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbon atom of the C=N bond in the imidazole ring (C2) is expected to have a chemical shift in the range of 150-160 ppm. The carbon atoms of the pyridine ring will also show characteristic signals, with those closer to the nitrogen atom being more deshielded. The carbons of the benzimidazole ring will appear in the aromatic region, typically between 110 and 145 ppm. For 2-substituted benzimidazoles, the C2 chemical shift is generally shifted to higher frequencies by 10–15 ppm compared to the parent benzimidazole. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 2-(3-Pyridyl)benzimidazole

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| Benzimidazole-C4/C7 | 110 - 120 |

| Benzimidazole-C5/C6 | 120 - 125 |

| Benzimidazole-C3a/C7a | 135 - 145 |

| Pyridyl-C2 | 148 - 152 |

| Pyridyl-C3 | 130 - 135 |

| Pyridyl-C4 | 135 - 140 |

| Pyridyl-C5 | 123 - 128 |

| Pyridyl-C6 | 147 - 151 |

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms in 2-(3-Pyridyl)benzimidazole. wikipedia.org The molecule contains three distinct nitrogen atoms: one in the pyridine ring and two in the benzimidazole ring (one pyrrole-type and one imine-type).

The chemical shifts in ¹⁵N NMR are highly sensitive to the hybridization and chemical bonding of the nitrogen atoms. The pyridine-like nitrogen atom is expected to have a chemical shift in the range of 230 to 330 ppm relative to nitromethane. The pyrrole-like nitrogen in the benzimidazole ring is expected to resonate between 125 and 160 ppm, while the imine-like nitrogen will have a more downfield shift. science-and-fun.de ¹⁵N NMR can also be used to study tautomeric equilibria and protonation states of the molecule. nih.gov

Table 4: Predicted ¹⁵N NMR Chemical Shifts (δ, ppm) for 2-(3-Pyridyl)benzimidazole

| Nitrogen | Predicted Chemical Shift (ppm) (relative to CH₃NO₂) |

| Pyridine-N | 230 - 330 |

| Benzimidazole-N1 (pyrrole-type) | 125 - 160 |

| Benzimidazole-N3 (imine-type) | 200 - 250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 2-(3-Pyridyl)benzimidazole and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For 2-(3-Pyridyl)benzimidazole (C₁₂H₉N₃), the expected molecular weight is approximately 195 g/mol .

The fragmentation of benzimidazole derivatives under electron impact ionization often involves characteristic losses. journalijdr.com A common fragmentation pathway for benzimidazoles is the loss of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. journalijdr.com The fragmentation of the pyridine ring can also occur, leading to various charged fragments. The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound.

Table 5: Expected Key Fragments in the Mass Spectrum of 2-(3-Pyridyl)benzimidazole

| m/z | Possible Fragment |

| 195 | [M]⁺ |

| 168 | [M - HCN]⁺ |

| 117 | [C₈H₅N]⁺ (from benzimidazole cleavage) |

| 78 | [C₅H₄N]⁺ (from pyridine ring) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to investigate the electronic transitions within the 2-(3-Pyridyl)benzimidazole molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The UV-Vis spectrum of 2-(3-Pyridyl)benzimidazole is expected to show absorption bands corresponding to π → π* and n → π* transitions. cutm.ac.in

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at shorter wavelengths. shu.ac.uk The n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, are generally weaker and appear at longer wavelengths. cutm.ac.in The absorption characteristics are influenced by the solvent polarity and the pH of the medium due to potential protonation or deprotonation of the nitrogen atoms. Theoretical studies using time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. epa.gov For 2-(2'-pyridyl)benzimidazole derivatives, the absorption characteristics primarily originate from the benzimidazolyl and pyridyl rings, with calculated absorption wavelengths around 300 nm. epa.gov

Table 6: Expected Electronic Transitions for 2-(3-Pyridyl)benzimidazole

| Wavelength Range (nm) | Transition Type |

| 280 - 320 | π → π |

| 320 - 360 | n → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid. For 2-(3-pyridyl)benzimidazole, a detailed structural analysis has been performed on its dicationic salt, 2-(3-pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate. This study reveals key structural parameters and intermolecular interactions that govern the crystal packing.

In the solid state of this salt, the asymmetric unit is comprised of a 2-(3'-pyridinio)benzimidazolium dication, a pentachloroantimonate dianion, and a water molecule. researchgate.net The antimony(III) center is coordinated by five chloride anions, adopting a distorted square-pyramidal geometry. researchgate.net A notable feature of the dication is the near coplanarity of the pyridine and benzimidazole ring systems, with a dihedral angle of just 4.360 (15)°. researchgate.net The crystal structure is further stabilized by a network of hydrogen bonds, including N—H⋯Cl, O—H⋯Cl, and N—H⋯O interactions, which collectively form a three-dimensional framework. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

| Parameter | Value |

|---|---|

| Chemical formula | (C₁₂H₁₁N₃)[SbCl₅]·H₂O |

| Formula weight | 514.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.2619 (19) |

| b (Å) | 13.425 (3) |

| c (Å) | 14.380 (3) |

| β (°) | 102.27 (3) |

| Volume (ų) | 1747.2 (7) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

Photophysical Behavior and Fluorescence Studies

The photophysical properties of 2-(3-pyridyl)benzimidazole are of significant interest due to the potential for applications in areas such as fluorescent probes and photosensitizers. Its behavior upon excitation with light is governed by several processes, including excited-state proton transfer, which dictates its luminescence characteristics.

Excited-state proton transfer (ESPT) is a fundamental photochemical process that can occur in molecules possessing both a proton-donating and a proton-accepting group. In the case of pyridylbenzimidazoles, the acidic N-H group of the benzimidazole moiety and the basic nitrogen atom of the pyridine ring can facilitate this process. While specific studies on the ESPT of 2-(3-pyridyl)benzimidazole are not extensively detailed in the available literature, the mechanisms can be inferred from studies on its isomers, such as 2-(2'-pyridyl)benzimidazole (2PBI) and 2-(4'-pyridyl)benzimidazole (4-PBI).

In acidic solutions, 2PBI is known to undergo ESPT, leading to the formation of a tautomer that emits at a longer wavelength (around 460 nm) compared to the normal emission. usm.my This process involves the transfer of a proton from the solvent to the pyridyl nitrogen in the excited state, where the basicity of the pyridyl nitrogen is significantly increased. usm.myrsc.org For related compounds like 2-(2'-hydroxyphenyl)benzimidazole, an intramolecular proton transfer from the hydroxyl group to the benzazole nitrogen occurs, yielding an excited tautomer. researchgate.net It is plausible that 2-(3-pyridyl)benzimidazole can also exhibit ESPT, likely involving solvent-mediated proton transfer, particularly in protic solvents. The efficiency and dynamics of this process would be influenced by factors such as solvent polarity, viscosity, and pH.

The luminescence of 2-(3-pyridyl)benzimidazole and its derivatives is a direct consequence of the de-excitation pathways available to the molecule after electronic excitation. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the luminescence process.

Solvatochromism refers to the change in the color of a substance, and hence its absorption and emission spectra, with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the fluorescence spectrum if the excited state is more polar than the ground state.

Studies on various benzimidazole derivatives have demonstrated significant solvatochromic effects. researchgate.net The absorption and fluorescence bands of these compounds are sensitive to the solvent environment. The change in the dipole moment upon excitation is a key factor driving the solvatochromic shifts. chemrxiv.org For 2-(3-pyridyl)benzimidazole, it is expected that the position of the fluorescence maximum will shift in response to solvent polarity. In polar solvents, the formation of hydrogen bonds between the solvent molecules and the nitrogen atoms of the benzimidazole and pyridine rings can also contribute to the observed spectral shifts. A detailed analysis of the solvatochromic behavior would involve plotting the Stokes shift against a solvent polarity parameter, which can provide information about the change in dipole moment between the ground and excited states.

Electrochemical Investigations

Electrochemical methods provide valuable information about the redox properties of a molecule, including its oxidation and reduction potentials. These properties are important for understanding the electronic structure and potential applications in areas such as organic electronics and electrocatalysis.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. While specific CV data for the free ligand 2-(3-pyridyl)benzimidazole is not extensively reported, studies on benzimidazole derivatives and their metal complexes offer insights into their electrochemical characteristics.

The electrochemical behavior of benzimidazole derivatives is influenced by the presence of redox-active sites, namely the benzimidazole and pyridine rings. usm.my The protonation state of the molecule, which is dependent on the pH of the medium, can also significantly affect the cyclic voltammogram. researchgate.net In acidic solutions, the protonated forms of pyridylbenzimidazoles would exhibit different redox potentials compared to the neutral species. The electrochemical properties of ruthenium complexes of 2-(2'-pyridyl)benzimidazole have been studied, showing reversible Ru(II)/Ru(III) oxidation processes. researchgate.net The ligand-centered redox processes would involve the electron transfer to or from the π-system of the pyridyl and benzimidazole rings. For 2-(3-pyridyl)benzimidazole, it is anticipated that both oxidation and reduction peaks would be observable within the electrochemical window of common organic solvents, corresponding to the generation of radical cations and anions, respectively. The exact potentials of these processes would depend on the experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Redox Behavior and Tautomeric Interconversions

Detailed electrochemical studies delineating the specific redox potentials and mechanisms for 2-(3-Pyridyl)benzimidazole are not extensively documented in readily available research. While the general class of benzimidazoles can undergo redox processes and exhibit tautomerism, specific experimental values and discussions of tautomeric equilibrium for the 3-pyridyl isomer are sparse. For related isomers like 2-(2'-pyridyl)benzimidazole, electrochemical investigations of their metal complexes have shown irreversible, reversible, and quasi-reversible redox reactions, which are sometimes linked to tautomeric interconversions influenced by electron transfer. However, direct analogous data for the 3-pyridyl isomer is not available.

Corrosion Inhibition Studies

The application of benzimidazole derivatives as corrosion inhibitors is a well-established field of study due to the presence of heteroatoms (nitrogen) and aromatic rings that facilitate adsorption onto metal surfaces. These compounds can act as effective corrosion inhibitors for various metals, such as steel in acidic media. They typically function by adsorbing onto the metal surface, following isotherms like the Langmuir model, and can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions.

However, specific studies detailing the corrosion inhibition efficiency, adsorption isotherms, and inhibition mechanism of 2-(3-Pyridyl)benzimidazole are not prominently featured in the existing literature. Research tends to focus on other derivatives, such as the 2-(2-Pyridyl)benzimidazole (B74506) isomer, which has shown high protection efficiency (e.g., 98.8% for C38 steel in HCl) and behaves as a mixed-mode inhibitor.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules like benzimidazole derivatives. These methods are frequently used to complement experimental findings, especially in corrosion inhibition and spectroscopic analysis.

Computational Modeling of Electronic Structure

Computational studies on benzimidazole derivatives typically involve optimizing the molecular geometry and calculating key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity.

Analysis of the molecular electrostatic potential (MEP) helps identify regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack, respectively. For benzimidazoles, the nitrogen atoms are typically electron-rich centers involved in interactions with metal surfaces during corrosion inhibition. While these are common computational approaches for the benzimidazole family, specific published models and electronic structure data for 2-(3-Pyridyl)benzimidazole are not readily found.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic properties such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the nature of electronic excitations.

For related benzimidazole compounds, computational methods have successfully predicted spectroscopic features, showing good agreement with experimental data after applying appropriate scaling factors for vibrational frequencies. These studies help in assigning vibrational modes and interpreting electronic transitions. However, dedicated computational studies predicting the full spectroscopic parameters of 2-(3-Pyridyl)benzimidazole are not available in the surveyed literature.

Structure-Activity Relationship (SAR) through Computational Analysis

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or electronic features with its observed activity. In the context of corrosion inhibition, computational SAR analyses link quantum chemical parameters to inhibition efficiency. For instance, a higher EHOMO value often correlates with better inhibition performance, as it implies a greater ease of electron donation to the vacant d-orbitals of a metal. Similarly, a lower energy gap (ΔE) suggests higher reactivity and potentially better interaction with the metal surface.

Local reactivity descriptors, such as Fukui functions, are also calculated to predict the specific atomic sites responsible for adsorption and interaction. These computational SAR studies provide valuable insights into designing more effective molecules. While the principles are well-established for the benzimidazole class, specific SAR studies computationally analyzing and correlating the electronic structure of 2-(3-Pyridyl)benzimidazole with a particular activity (like corrosion inhibition or biological action) have not been specifically reported.

Coordination Chemistry of 2 3 Pyridyl Benzimidazole

Ligand Properties and Metal Chelation

2-(3-Pyridyl)benzimidazole is an N,N'-chelating ligand, capable of coordinating to metal ions through the nitrogen atoms of both its pyridine (B92270) and imidazole (B134444) rings. This bidentate coordination leads to the formation of stable five-membered chelate rings with metal centers. The physicochemical characteristics of the benzimidazole (B57391) core, particularly the imidazole ring, are central to its coordinating ability. The versatility of the benzimidazole structure allows for the design and modification of ligands that can lead to a diversity of complex structures.

The coordination behavior of benzimidazole derivatives is well-established, and they are known to form stable complexes with a variety of transition metals. The presence of multiple nitrogen donor atoms makes these types of ligands crucial in coordination chemistry. The structure and properties of the resulting metal complexes are typically elucidated using techniques such as infrared spectroscopy, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Synthesis and Characterization of Metal Complexes

A wide range of transition metal complexes featuring pyridyl-benzimidazole and its derivatives have been successfully synthesized and characterized. The synthesis generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Ruthenium (Ru): Ruthenium(II) complexes with pyridyl-benzimidazole ligands have been extensively studied. For instance, complexes of the type [Ru(bpy)2(PB)][PF6]2 (where bpy is 2,2'-bipyridine (B1663995) and PB is 2-(2-pyridyl)benzimidazole) have been prepared and structurally characterized. These complexes often exhibit interesting photophysical and electrochemical properties. mdpi.com Heteroleptic arene ruthenium(II) complexes, such as [RuIICl2(L)] where L is a benzimidazole derivative, have also been synthesized from precursors like [RuCl2(p-cymene)]2. dergi-fytronix.combohrium.com These complexes are stable and have been characterized by various spectroscopic methods. dergi-fytronix.comnih.gov

Iron (Fe): Ferrous (Fe(II)) coordination compounds have been prepared using substituted pyridyl-benzimidazole ligands. rsc.org Structural and magnetic investigations of these complexes have confirmed their electronic states, such as a permanent low-spin state and diamagnetic behavior in the solid phase. rsc.org

Copper (Cu) and Nickel (Ni): Complexes of copper(II) and nickel(II) with benzimidazole derivatives have been synthesized from metal salts like copper acetate (B1210297) and nickel acetate. nih.gov These coordination compounds are often prepared in a 2:1 ligand-to-metal molar ratio. nih.gov Characterization using techniques like FT-IR, UV-Vis, and ESI-MS confirms the coordination of the metal to the ligand. nih.gov

Silver (Ag) and Zinc (Zn): Silver(I) and Zinc(II) complexes with bis-benzimidazole derivatives have been designed and synthesized. nih.gov Structural analyses have shown that Zn(II) complexes often adopt a distorted tetrahedral coordination geometry, while Ag(I) complexes can exhibit linear coordination. nih.gov

Platinum (Pt): Platinum(II) complexes incorporating pyridyl-benzimidazole ligands, such as [Pt(PB)(CCR)2] (where -CCR is an acetylide ligand), have been synthesized. These complexes are noted for their luminescence properties. mdpi.com

The characterization of these complexes is comprehensive, employing methods like Fourier-transform infrared spectroscopy (FT-IR) to observe shifts in vibrational frequencies upon coordination, nuclear magnetic resonance (NMR) to understand the structure in solution, and single-crystal X-ray diffraction to determine the precise solid-state molecular structure. rsc.orgnih.gov

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Characterization Methods |

|---|---|---|---|

| Ruthenium(II) | [Ru(bpy)₂(PB)][PF₆]₂ | Octahedral | X-ray Diffraction, Electrochemistry mdpi.com |

| Iron(II) | [Fe(L)ₓ]ⁿ⁺ | Octahedral | X-ray Diffraction, Magnetic Studies rsc.org |

| Copper(II) | [Cu(L)₂(CH₃COO)₂] | Distorted Tetrahedral | FT-IR, ESI-MS, UV-Vis nih.gov |

| Nickel(II) | [Ni(L)₂(CH₃COO)₂] | Distorted Tetrahedral | FT-IR, ESI-MS, UV-Vis nih.gov |

| Zinc(II) | [Zn(L)₂(CH₃COO)₂] | Distorted Tetrahedral | FT-IR, ESI-MS, X-ray Diffraction nih.gov |

| Silver(I) | [Ag(L)₂]NO₃ | Linear | FT-IR, ESI-MS nih.gov |

| Platinum(II) | [Pt(PB)(CCR)₂] | Square Planar | X-ray Diffraction, Luminescence Spectroscopy mdpi.com |

Note: L represents a 2-(3-Pyridyl)benzimidazole derivative ligand.

The directional nature of metal-ligand coordination bonds makes 2-(3-Pyridyl)benzimidazole and its analogues excellent building blocks for the construction of supramolecular structures. These self-assembled architectures include discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). The final structure and morphology of the assembled material are highly dependent on the reaction conditions.

The assembly process is driven not only by the primary metal-ligand bonds but also by weaker, noncovalent interactions such as π-π stacking between the aromatic rings of the ligands. The planar nature of the benzimidazole system is particularly conducive to such stacking interactions, which play a crucial role in stabilizing the resulting supramolecular architectures. This combination of strong coordination bonds and weaker intermolecular forces allows for the creation of complex and functional materials with applications in areas like sensing and photoluminescence.

Catalytic Applications of 2-(3-Pyridyl)benzimidazole Metal Complexes

The metal complexes derived from 2-(3-Pyridyl)benzimidazole are not only structurally interesting but also exhibit significant catalytic activity in various chemical transformations.

Metal complexes incorporating benzimidazole-based ligands have proven to be effective catalysts for a range of important organic reactions.

Hydrogenation Reactions: Ruthenium(II) complexes containing benzimidazole derivatives are active catalysts for the transfer hydrogenation of ketones, such as acetophenone (B1666503) derivatives. dergi-fytronix.combohrium.com These reactions are fundamental in organic synthesis for the reduction of carbonyl compounds to alcohols. The catalytic activity of these Ru(II) complexes leads to good product yields. dergi-fytronix.com

Oxidation Reactions: Iron(III) complexes of bis-benzimidazolyl diamide (B1670390) ligands have been shown to catalyze the oxidation of olefins. researchgate.net Similarly, copper(II) complexes with benzimidazolyl Schiff bases can catalyze the aerobic oxidation of organic substrates. researchgate.net

Proton-Coupled Electron Transfer (PCET): Ruthenium(II) pyridyl-imidazole complexes can act as potent hydrogen atom donors in their excited state. rsc.org This property is significant for light-driven formal hydrogen atom transfer (HAT) reactions, which are relevant to the broader fields of photoredox catalysis and solar energy conversion. rsc.org

Metal complexes are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA). Zinc(II) complexes, in particular, have been extensively investigated for this purpose. Zinc complexes supported by various nitrogen-containing ligands, including those with pyridinyl moieties, have been shown to successfully initiate the ROP of lactides and ε-caprolactone. scielo.org.zanih.gov

Research has demonstrated that zinc(II) complexes with phenoxy-imine ligands are active initiators for the bulk ROP of L-lactide, producing high molecular weight polylactide with good stereoregularity. scispace.com While direct studies specifying 2-(3-Pyridyl)benzimidazole are less common, the proven efficacy of structurally similar zinc(II) complexes with pyridinyl and other N-donor ligands suggests the potential of 2-(3-Pyridyl)benzimidazole-zinc complexes in this catalytic application. mdpi.comnih.govrsc.org The mechanism for these reactions typically proceeds through a coordination-insertion pathway. scielo.org.za

Electronic and Redox Properties of Coordination Compounds

The electronic and redox properties of metal complexes containing 2-(3-Pyridyl)benzimidazole and its isomers are of fundamental importance, influencing their potential in various applications, including catalysis and materials science. Electrochemical studies of complexes with substituted 2-(2-pyridyl)benzimidazole (B74506) (PB) ligands, such as [Re(PB)(CO)3Cl], [Pt(PB)(CCR)2], and [Ru(bpy)2(PB)][PF6]2, reveal that their behavior is similar to analogous complexes with the more common 2,2'-bipyridine ligand. researchgate.netrsc.org

Density Functional Theory (DFT) calculations on ruthenium(II) complexes with a 2-(pyridin-2-yl)-1H-benzo[d]imidazole moiety provide insights into their electronic structure. arxiv.org The Highest Occupied Molecular Orbital (HOMO) is typically distributed over the Ru(II) center and the benzimidazole ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the ancillary bipyridine ligands. arxiv.org Deprotonation of the benzimidazole N-H group leads to an increased electron density on the imidazole moiety, which strengthens both the σ-donation from the imidazole nitrogen to the Ru(II) and the π-backdonation from the Ru(II) to the ligands. arxiv.org This deprotonation event can cause a red shift in the metal-to-ligand-charge-transfer (MLCT) band and a reduction in the HOMO-LUMO energy gap. arxiv.org For one such complex, the HOMO-LUMO gap was calculated to be 3.39 eV in its protonated form and 2.31 eV after deprotonation. arxiv.org

Natural Bond Orbital (NBO) analysis of a diiodobis(benzimidazole)Co(II) complex has provided detailed insights into the nature of electronic conjugation. sapub.org The analysis revealed that the strongest intramolecular bonding interactions are the electron donations from the lone pair orbitals on the nitrogen atoms of the benzimidazole ligand to the antibonding orbitals of the cobalt center. sapub.org

Photophysical and Luminescent Properties of Metal Complexes

Metal complexes of 2-(3-Pyridyl)benzimidazole and its isomers often exhibit interesting photophysical and luminescent properties, making them suitable for applications in chemical sensing and as light-emitting materials. arxiv.orgfigshare.com

Ruthenium(II)-polypyridyl complexes, in particular, are known for their excellent photophysical characteristics, including large Stokes shifts, good water solubility, long excited-state lifetimes, and emission in the visible spectrum. arxiv.org A monometallic Ru(II) complex incorporating a 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand displays an emission maximum at 625 nm in water. arxiv.org The luminescence of such complexes can be sensitive to the chemical environment. For instance, the deprotonation of the benzimidazole N-H proton by anions like cyanide can lead to luminescence quenching. arxiv.org

Systematic studies on a series of Re(I), Pt(II), and Ru(II) complexes with various substituted 2-(2-pyridyl)benzimidazole ligands have provided detailed information on their luminescence. researchgate.netrsc.org These complexes generally show luminescence arising from a triplet metal-to-ligand charge transfer (3MLCT) state. researchgate.netrsc.org The emission wavelengths vary depending on the metal center. researchgate.netrsc.org

Table 3: Luminescence Properties of Metal Complexes with Substituted 2-(2-Pyridyl)benzimidazole Ligands

| Metal Series | Emission Range (nm) | Origin of Emission | Notes |

|---|---|---|---|

| Platinum(II) | 553–605 | 3MLCT | Most strongly emissive series, with lifetimes up to 500 ns and quantum yields up to 6%. researchgate.netrsc.org |

| Rhenium(I) | 620–640 | 3MLCT | Evidence of inter-component energy transfer. researchgate.netrsc.org |

In the Rhenium and Ruthenium series, there is clear evidence for energy transfer processes between the metal-based 3MLCT state and the singlet and triplet states of pendant organic luminophores attached to the benzimidazole core. researchgate.netrsc.org The efficiency of this energy transfer can be influenced by the specific structure of the complex. For example, in the Re(I) series, the MLCT excited states involve the pyridylbenzimidazole ligand directly, leading to more efficient energy transfer. researchgate.netrsc.org In contrast, for the analogous Ru(II) complexes, the MLCT excited states are localized on the ancillary bipyridine ligands, resulting in a greater effective distance and less efficient energy transfer to the pendant aromatic group. researchgate.netrsc.org

Biological and Pharmaceutical Research Applications of 2 3 Pyridyl Benzimidazole

General Biological Activities of Benzimidazole (B57391) Derivatives

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, serves as a crucial pharmacophore in medicinal chemistry. cbijournal.comrsc.org Due to their structural similarity to naturally occurring nucleotides, benzimidazole and its derivatives readily interact with various biological macromolecules, leading to a wide spectrum of pharmacological activities. cup.edu.in This structural versatility has allowed for the synthesis of a multitude of derivatives with diverse therapeutic applications. ekb.egnih.gov

Research over several decades has established that compounds featuring the benzimidazole nucleus possess potent biological activities, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, analgesic, antihypertensive, antiulcer, and anticancer properties. cbijournal.comcup.edu.innih.govisca.in The ability to substitute at various positions on the benzimidazole ring allows for the fine-tuning of these activities, making it a privileged scaffold in drug discovery. rsc.orgisca.in Consequently, numerous benzimidazole-based drugs are in clinical use, and a significant number of new derivatives are continuously being investigated for their therapeutic potential against a wide range of diseases. cbijournal.comnih.gov

Anticancer Activity

The benzimidazole scaffold is particularly prominent in the development of novel anticancer agents. nih.gov Its derivatives have been shown to combat cancer through a variety of mechanisms, targeting key pathways involved in tumor growth, proliferation, and survival. rsc.orgresearchgate.net

The anticancer effects of benzimidazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net By triggering these cellular processes, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Apoptosis Induction: Certain novel benzimidazole derivatives have demonstrated a significant ability to induce apoptosis in cancer cells. For instance, studies on specific benzimidazole-1,3,4-oxadiazole hybrids showed they effectively triggered apoptosis in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cell lines. mdpi.comnih.gov Flow cytometry analysis confirmed that treatment with these compounds led to a substantial increase in both early and late-stage apoptotic cells. mdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, many benzimidazole compounds exert their antiproliferative effects by arresting the cell cycle at various phases (G1, S, or G2/M), preventing cancer cells from dividing and multiplying. researchgate.net For example, specific synthesized benzimidazole derivatives were found to cause cell cycle arrest at different phases in lung, breast, and ovarian cancer cells. mdpi.comnih.gov One compound induced G1/S arrest in A549 and MDA-MB-231 cells, while another arrested the G2/S phase in MDA-MB-231 and SKOV3 cells, highlighting the diverse ways these molecules can interfere with cancer cell division. mdpi.com

| Compound Type | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10) | MDA-MB-231 (Breast) | G2/S Phase Arrest | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10) | SKOV3 (Ovarian) | G2/S Phase Arrest | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10) | A549 (Lung) | G1/G2 Phase Arrest | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 13) | A549 (Lung) | G1/S Phase Arrest, 76.2% Early Apoptosis | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 13) | MDA-MB-231 (Breast) | G1/S Phase Arrest | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 13) | SKOV3 (Ovarian) | S Phase Arrest, 21.7% Late Apoptosis | mdpi.com |

Benzimidazole derivatives function as anticancer agents by inhibiting a range of specific molecular targets that are critical for the survival and proliferation of cancer cells.

Topoisomerase I and II: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication. tandfonline.comesisresearch.org Certain benzimidazole derivatives, such as Hoechst 33342 and its analogs, act as potent topoisomerase I poisons. esisresearch.orgnih.govnih.gov They function by stabilizing the reversible complex between the enzyme and DNA, which leads to DNA strand breaks. esisresearch.org Other 2,5-disubstituted benzimidazole derivatives have shown significant inhibitory activity against both Topoisomerase I and Topoisomerase II, with some compounds being more potent than the reference drugs camptothecin (B557342) and etoposide. tandfonline.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |

|---|---|---|---|---|

| 2-Phenoxymethylbenzimidazole | Topoisomerase I | 14.1 | Camptothecin (>500) | tandfonline.com |

| 5-Nitro-2-phenoxymethyl-benzimidazole | Topoisomerase I | 248 | Camptothecin (>500) | tandfonline.com |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide (65.2) | tandfonline.com |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide (65.2) | tandfonline.com |

Note: Benzoxazole derivatives are included for structural comparison within the study.

PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. scispace.comnih.gov Inhibiting PARP, particularly in cancers with existing DNA repair defects (like BRCA1/2 mutations), can lead to cancer cell death. nih.gov A series of benzimidazole carboxamides have been developed as potent PARP inhibitors. acs.orgresearchgate.net One such compound, ABT-888 (Veliparib), demonstrated excellent potency against both PARP-1 and PARP-2 enzymes. acs.orgresearchgate.net

DHFR: Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides, which are required for cell proliferation. nih.gov While many potent DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, research has explored benzimidazole derivatives for this purpose. drugbank.comrjpbr.com Studies on pyrimidine-clubbed benzimidazole derivatives and benzamide (B126) trimethoprim (B1683648) derivatives have identified compounds with promising DHFR inhibitory activity, making them potential leads for new antibacterial and anticancer agents. nih.govmdpi.com

Aromatase: Aromatase is an enzyme crucial for the synthesis of estrogens, which can fuel the growth of hormone-dependent cancers like breast cancer. Benzimidazole derivatives have been investigated as aromatase inhibitors. frontiersin.org

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Inhibition of EGFR is a key strategy in cancer therapy. nih.gov Research has shown that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives are significant inhibitors of EGFR kinase, with IC₅₀ values comparable to the standard drug erlotinib. mdpi.comnih.gov

| Compound Type | IC₅₀ (µM) | Source |

|---|---|---|

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10) | 0.33 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 13) | 0.38 | nih.gov |

| Erlotinib (Standard Drug) | 0.39 | nih.gov |

KDM4 isoforms: Lysine demethylase (KDM) enzymes, particularly the KDM4 subfamily, are epigenetic modifiers that play a role in promoting aggressive phenotypes in cancers like prostate cancer. nih.govacs.org A novel benzimidazole pyrazolone (B3327878) scaffold was identified through high-throughput screening as an inhibitor of the KDM4E isoform, exhibiting antiproliferative effects in prostate cancer cell models. nih.govresearchgate.net Further optimization of this scaffold led to variants with improved potency that kill prostate cancer cells at low micromolar concentrations. acs.org

Aurora-A Kinase: Aurora-A kinase is a key regulator of mitosis, and its overexpression is common in many cancers. researchgate.net It has become an attractive target for cancer therapy. acs.org Structure-based optimization of a pyrazole-benzimidazole fragment led to the discovery of potent dual Aurora A/Aurora B inhibitors. acs.org Other studies have also identified benzimidazole-triazole conjugates as potent inhibitors of Aurora-A kinase. researchgate.net A pyrazole-benzimidazole derivative was instrumental in designing classical Aurora-A kinase inhibitors based on its binding interactions within the ATP-pocket. mdpi.com

Certain benzimidazole derivatives exert their anticancer effects by directly interacting with DNA. Compounds like Hoechst 33342, a bi-benzimidazole derivative, are well-known DNA minor groove binders. esisresearch.org This binding can interfere with DNA replication and transcription, and in the context of topoisomerase inhibition, it can help trap the enzyme-DNA complex, leading to cytotoxic DNA lesions. esisresearch.org The development of novel pyrazolo[3,4-d]pyrimidine derivatives containing a 4-(1H-Benzimidazol-2-yl)-phenylamine moiety has also been explored for their DNA intercalation properties as part of their anticancer mechanism. eurekaselect.com

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). mdpi.com Agents that target microtubules are a cornerstone of cancer chemotherapy. Benzimidazole derivatives are widely recognized as microtubule-targeting agents. nih.gov Many FDA-approved drugs with a benzimidazole ring, such as nocodazole, function as microtubule-destabilizing agents, meaning they inhibit the polymerization of tubulin into microtubules. frontiersin.orgmdpi.comnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. mdpi.com However, not all benzimidazoles act in this manner; recent research has identified novel benzimidazole analogues that exhibit microtubule-stabilizing activity, similar to paclitaxel, demonstrating the versatility of this chemical scaffold. nih.gov Some ruthenium(II) polypyridyl complexes have also been shown to promote tubulin polymerization and disrupt microtubule function in vivo. nih.govjohnshopkins.edursc.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Antiangiogenic therapy is therefore a promising strategy for cancer treatment. nih.gov Benzimidazole derivatives have been identified as important pharmacophores with antiangiogenic activity. scispace.com Studies have shown that these compounds can disrupt endothelial cells and reduce the secretion of vascular endothelial growth factor (VEGF) in cancer cells. scispace.com

A novel 2-aminobenzimidazole (B67599) derivative, MFB, was shown to suppress cell proliferation, migration, and tube formation in VEGF-stimulated endothelial cells. nih.gov Furthermore, ruthenium(II) complexes containing 2,6-bis(benzimidazolyl)pyridine have been identified as potent antiangiogenic agents in both in vitro and in vivo models. nih.gov These complexes were found to strongly inhibit the activation of VEGF and its receptor VEGFR-2, thereby blocking downstream signaling pathways and suppressing neovessel formation more effectively than the established anti-metastasis drug NAMI-A. nih.gov

In vitro and In vivo Efficacy Studies

Derivatives of the benzimidazole scaffold have demonstrated significant anti-proliferative activity in numerous preclinical studies. The unique core structure and its minimal toxicity profile make it an excellent foundation for the development of novel anticancer agents. nih.gov Research has explored various substituted benzimidazoles, including those with pyridyl moieties, against a range of human cancer cell lines.

For instance, a series of novel pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which incorporate a related structural core, were evaluated for their in vitro anti-tumor activity. One compound in this class, 5h , showed potent activity across a full panel of human cancer cell lines, with particularly strong, sub-micromolar activity against leukemia cell lines. ibmmpeptide.com The growth inhibition (GI50) values highlight its efficacy in a laboratory setting. ibmmpeptide.com

| Cancer Cell Line | Cell Line Type | Compound 5h GI50 (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.35 |

| HL-60(TB) | Leukemia | 0.38 |

| MOLT-4 | Leukemia | 0.43 |

| RPMI-8226 | Leukemia | 0.45 |

| SR | Leukemia | 0.54 |

| A549/ATCC | Non-Small Cell Lung | 0.74 |

| HOP-92 | Non-Small Cell Lung | 0.91 |

| HCT-116 | Colon | 0.66 |

| MCF7 | Breast | 0.71 |

Data adapted from a study on pyrimido[1,2-a]benzimidazole derivatives, demonstrating the potent anticancer activity of this class of compounds. ibmmpeptide.com

Further studies have shown that other benzimidazole derivatives possess strong anti-proliferative activity against various cancer cell lines, including lymphoma, leukemia, cervical, breast, lung, and prostate cancers. nih.gov The addition of a benzimidazole moiety to other chemical structures has been shown to improve DNA binding affinity and enhance cytotoxic effects. nih.gov

Structure-Activity Relationship (SAR) in Anticancer Agents

The development of potent benzimidazole-based anticancer agents relies heavily on understanding their structure-activity relationships (SAR). nih.govresearchgate.net SAR studies help in optimizing the chemical structure to enhance efficacy and selectivity against cancer cells. nih.govresearchgate.net

Analysis of various benzimidazole derivatives has revealed several key insights:

Substitution at C2 Position : The group substituted at the C2 position of the benzimidazole ring is critical for activity. The presence of an aryl group, such as a pyridyl ring, is a common feature in many biologically active benzimidazoles. researchgate.net

Substitutions on the Benzene Ring : Modifications on the benzene portion of the benzimidazole core can significantly influence anticancer activity. For example, in one study on related derivatives, compounds with monochloro substitutions on an attached benzyloxy-benzylidine ring were found to be most effective compared to di-chloro or fluorine substitutions. acu.edu.in

N1 Substitution : The N1 position of the imidazole ring is another key site for modification. Attaching different functional groups at this position can modulate the compound's biological activity. nih.gov Increasing the alkyl chain length from a methyl up to a pentyl group at this position was found to increase activity in a series of compounds, with a decrease observed for a hexyl chain. acu.edu.in

Hybrid Molecules : Creating hybrid molecules by linking the benzimidazole scaffold to other pharmacophores, such as pyrazole (B372694) or triazole, can lead to compounds with enhanced potency and selectivity. nih.govresearchgate.net

These SAR studies are crucial for guiding medicinal chemists in designing and synthesizing new benzimidazole derivatives with improved potential as cancer therapeutics. nih.gov

Antimicrobial Activity

Antibacterial Mechanisms

Benzimidazole and its derivatives have been identified as promising scaffolds for the design of novel antibacterial agents. acs.org While the core compound 2-(3-pyridyl)-1H-benzimidazole itself has been reported to have no effect on certain bacterial strains, its metal complexes have demonstrated considerable activity. nih.gov

Ag(I) Complexes : Silver(I) complexes of 2-(3-pyridyl)-1H-benzimidazole show significant activity against a range of microorganisms. nih.gov

Cu(II) Complexes : Copper(II) complexes have a considerable antibacterial effect against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Zn(II) Complexes : Certain Zinc(II) complexes are effective against S. aureus and Shigella flexneri. nih.gov

The mechanism of action for some benzimidazole derivatives involves the inhibition of essential bacterial enzymes. A mechanistic study of one class of triaryl benzimidazoles suggested that their bactericidal action is due to the inhibition of bacterial gyrase, an enzyme crucial for DNA replication. acs.org Furthermore, research on benzimidazole-triazole hybrids has shown that the presence of a pyridine (B92270) ring at the C2 position of the benzimidazole contributes significantly to good antimicrobial activity. nih.gov

| Compound Type | Target Bacteria | Observed Activity |

|---|---|---|

| 2-(3-pyridyl)benzimidazole Ag(I) Complex | Various Gram-positive and Gram-negative | Considerable activity |

| 2-(3-pyridyl)benzimidazole Cu(II) Complex | S. aureus, S. epidermidis | Considerable antibacterial effect |

| 2-(3-pyridyl)benzimidazole Zn(II) Complex | S. aureus, S. flexneri | Antimicrobial effect |

| Triaryl Benzimidazoles | MDR Staphylococci, Enterococci | Bactericidal; inhibition of gyrase |

Summary of antibacterial activity of 2-(3-pyridyl)benzimidazole complexes and related compounds. acs.orgnih.gov

Antifungal Mechanisms

The antifungal properties of compounds containing imidazole and pyridine rings are well-documented. nih.gov The primary mechanism of action for many azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the fungal biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov Pyridine-containing drugs have also been associated with the inhibition of cell wall synthesis. nih.gov

While 2-(3-pyridyl)-1H-benzimidazole itself did not show activity against Candida albicans in one study, its Ag(I) complex did demonstrate considerable antifungal effects. nih.gov This suggests that, similar to its antibacterial properties, the antifungal potential of this specific scaffold can be significantly enhanced through coordination with metal ions.

Antiviral Mechanisms

Benzimidazole derivatives have emerged as a promising class of antiviral agents. nih.gov A notable mechanism of action is the allosteric inhibition of viral enzymes essential for replication. For example, certain benzimidazole-containing compounds have been synthesized as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP). nih.gov These compounds act by binding to an allosteric site on the enzyme, which blocks its activity before the polymerization of viral RNA can begin. nih.gov This inhibition leads to a dose-dependent reduction in viral RNA and protein synthesis. nih.gov

Inhibition of Specific Enzymes (e.g., tRNA (Guanine37-N1)-methyltransferase, G6PD::6PGL)

The targeted inhibition of specific enzymes essential for pathogen survival is a key strategy in drug development.

tRNA (Guanine37-N1)-methyltransferase : There is no specific information available from the analyzed search results detailing the inhibition of tRNA (Guanine37-N1)-methyltransferase by 2-(3-Pyridyl)benzimidazole. This enzyme is part of the broader class of tRNA methyltransferases that are known to be inhibited by S-adenosylhomocysteine. nih.gov

G6PD::6PGL : The fused enzyme glucose-6-phosphate dehydrogenase::6-phosphogluconolactonase (G6PD::6PGL) is the first enzyme in the pentose (B10789219) phosphate (B84403) pathway and is considered a potential drug target in parasites like Giardia lamblia. nih.gov This pathway is essential for producing NADPH, which protects the cell from oxidative stress, and for synthesizing nucleotide precursors. nih.gov While the benzimidazole family of drugs is used to treat giardiasis, their mechanism is generally understood to involve binding to β-tubulin and disrupting microtubule polymerization. nih.gov A study evaluating the effect of different antigiardial drugs on the activity of the G. lamblia G6PD::6PGL enzyme found that the benzimidazole albendazole (B1665689) did not cause inhibition of the enzyme. mdpi.com In contrast, the nitro drug nitazoxanide (B1678950) was found to be an effective inhibitor. mdpi.com

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial potential of benzimidazole derivatives, including 2-(3-Pyridyl)benzimidazole, is intricately linked to their structural features. Structure-activity relationship (SAR) studies reveal that modifications at various positions of the benzimidazole and pyridine rings can significantly influence their efficacy against a range of microbial pathogens.

Generally, the introduction of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), bromine (Br), and nitro (NO2), on the aromatic rings tends to enhance antimicrobial activity. nih.gov The position of these substituents is also crucial. For instance, substitutions at the meta position of an N-alkyl-2-substituted benzimidazole have been shown to yield excellent antimicrobial activity, while substitutions at the para position can diminish it. nih.gov Conversely, for a different part of the molecule, a para substitution might be outstanding. nih.gov

In the context of 2-pyridinyl-1H-benzimidazoles, the presence of methyl groups can increase antimicrobial activity. nih.gov Furthermore, the formation of metal complexes with ions like silver(I) (AgI), zinc(II) (ZnII), and copper(II) (CuII) has been shown to confer considerable antimicrobial effects, even when the parent benzimidazole ligand itself has no effect. nih.gov Specifically, Ag(I) complexes exhibit broad-spectrum activity, while some Zn(II) complexes are effective against Staphylococcus aureus and Shigella flexneri, and Cu(II) complexes show considerable antibacterial effect against S. aureus and Staphylococcus epidermidis. nih.gov

The combination of the benzimidazole scaffold with other heterocyclic moieties, such as pyrazole, has also been explored to create hybrid molecules with potent antimicrobial properties. nih.gov These SAR insights are instrumental in the rational design of new and more effective antimicrobial agents based on the 2-(3-Pyridyl)benzimidazole scaffold.

Antiparasitic Activity

The benzimidazole scaffold is a cornerstone in the development of antiparasitic agents, and 2-(3-Pyridyl)benzimidazole derivatives have shown promise in this area, particularly against protozoan parasites.

Malaria, caused by Plasmodium parasites, remains a significant global health challenge, and the emergence of drug resistance necessitates the discovery of new antimalarial compounds. malariaworld.org Benzimidazole derivatives have been extensively investigated for their antiplasmodial activity. wiserpub.com

A key target in antimalarial drug development is the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. The parasite polymerizes toxic heme into an inert crystalline substance called hemozoin. researchgate.net Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. nih.gov Several benzimidazole derivatives have been found to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. researchgate.net While some studies suggest that certain benzimidazole derivatives may act through mechanisms other than the inhibition of hemozoin biocrystallization, this pathway remains a significant area of investigation for this class of compounds. malariaworld.org The ability of 2-phenylbenzimidazole (B57529) derivatives to inhibit hemozoin formation has been demonstrated, and this activity is strongly associated with their parasite growth inhibition. researchgate.net

Effective antimalarial therapies should ideally target multiple stages of the Plasmodium life cycle to not only treat the disease but also to prevent its transmission. malariaworld.org Research has shown that benzimidazole derivatives can be potent against various developmental stages of Plasmodium falciparum. malariaworld.orgnih.gov This includes activity against the asexual blood stages, which are responsible for the clinical symptoms of malaria, as well as the transmissible gametocyte stages. nih.govacs.org

Some compounds have demonstrated nanomolar potency against both early and late-stage gametocytes. malariaworld.orgacs.org The activity against late-stage gametocytes is particularly important as it can translate to transmission-blocking potential, which was confirmed by the prevention of male gamete exflagellation in in vitro studies. malariaworld.orgacs.org

Table 1: Activity of Representative Benzimidazole Derivatives Against Different Plasmodium falciparum Stages

| Compound ID | Asexual Blood Stage IC₅₀ (nM) | Early Gametocyte Activity | Late Gametocyte Activity | Transmission-Blocking Potential |

| PBI.105 | < 100 | Active | Active | Confirmed |

| PBI.120 | < 100 | Inactive | Active | Confirmed |

| B-II.4 | Submicromolar | Active | Inactive | Not reported |

| PBI.109 | Submicromolar | Active | Inactive | Not reported |

This table is generated based on data for various benzimidazole derivatives and may not represent 2-(3-Pyridyl)benzimidazole specifically but illustrates the general potential of the scaffold. acs.org

The primary mechanism of action for many antimalarial benzimidazoles is believed to be the inhibition of heme detoxification, leading to the buildup of toxic free heme. researchgate.netmalariaworld.org However, other mechanisms may also be at play. For instance, a type II human kinase inhibitor with a benzimidazole scaffold was found to inhibit Plasmodium protein kinase 6 (PfPK6) in addition to hemozoin formation. malariaworld.org Studies on some benzimidazole derivatives suggest that their antiplasmodial effect might not be related to the interference with hemozoin biocrystallization, indicating alternative mechanisms of action. malariaworld.org The complexity of their antiplasmodial action highlights the potential for these compounds to act on multiple targets within the parasite. malariaworld.org

Infections caused by the protozoan parasites Giardia lamblia and Trichomonas vaginalis are prevalent worldwide. mdpi.com The emergence of resistance to the standard drug, metronidazole, has spurred the search for new therapeutic agents. mdpi.com Pyridyl methylsulfinyl benzimidazole derivatives have been investigated as potential drugs for treating giardiasis and trichomoniasis. mdpi.com

Research has identified potent benzimidazole compounds that inhibit the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactone (G6PD::6PGL) from both G. lamblia and T. vaginalis. mdpi.com This enzyme is a potential drug target, and its inhibition affects the viability of the parasites. mdpi.com In vitro assays have confirmed that these compounds have a detrimental effect on the parasites, suggesting their potential use in antigiardial and antitrichomonal therapies. mdpi.com

Table 2: Antiprotozoal Activity of Representative Pyridyl Methylsulfinyl Benzimidazole Derivatives

| Compound | Target Organism | Key Enzyme Inhibition | In Vitro Viability Effect |

| O2N-BZM7 | Giardia lamblia, Trichomonas vaginalis | G6PD::6PGL | Affects viability |

| O2N-BZM9 | Giardia lamblia, Trichomonas vaginalis | G6PD::6PGL | Affects viability |

This table is based on data for pyridyl methylsulfinyl benzimidazole derivatives, which are structurally related to 2-(3-Pyridyl)benzimidazole. mdpi.com

Anthelmintic Activity

The benzimidazole ring system is a cornerstone of several commercially successful anthelmintic drugs. researchgate.netumich.edu The discovery of thiabendazole, a 2-substituted benzimidazole, spurred the synthesis and screening of thousands of derivatives for activity against parasitic worms. umich.edu Research has shown that various benzimidazole derivatives are effective against a range of helminths. nih.govresearchgate.net While specific studies focusing solely on 2-(3-Pyridyl)benzimidazole are not extensively detailed, the broad activity of the structural class is well-documented. For instance, newly synthesized benzimidazole derivatives have shown moderate to good anthelmintic activity against the earthworm Phaeritima posthuma, which is anatomically similar to human intestinal roundworms. researchgate.net

Table 1: Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | Activity Noted |

|---|---|---|

| Newly synthesized benzimidazole derivative | Phaeritima posthuma | Significant activity; increased concentration decreased time to paralysis and death. |

| Various 1,2-disubstituted benzimidazoles | Phaeritima posthuma | Moderate to good activity compared to piperazine (B1678402) citrate. researchgate.net |

Anti-inflammatory Activity